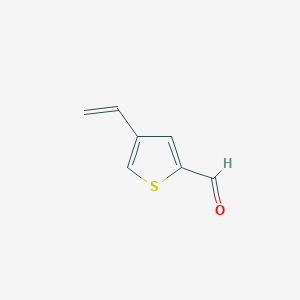

4-Ethenylthiophene-2-carbaldehyde

Description

4-Ethenylthiophene-2-carbaldehyde (CAS: 1091611-70-9) is a thiophene derivative characterized by a vinyl (-CH=CH₂) substituent at the 4-position and a formyl (-CHO) group at the 2-position of the heterocyclic ring. Its molecular formula is C₇H₆OS, with a molecular weight of 138.19 g/mol . This compound is utilized in organic synthesis and materials science due to its reactive aldehyde group and conjugated system, which facilitate polymerization or functionalization reactions.

Properties

Molecular Formula |

C7H6OS |

|---|---|

Molecular Weight |

138.19 g/mol |

IUPAC Name |

4-ethenylthiophene-2-carbaldehyde |

InChI |

InChI=1S/C7H6OS/c1-2-6-3-7(4-8)9-5-6/h2-5H,1H2 |

InChI Key |

BVXVEMASQVGKHG-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CSC(=C1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The 4-methoxyphenyl group in 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde introduces steric bulk and electron-donating properties, which may alter solubility and electronic behavior . The 2-ethylhexylthio group in 5-((2-Ethylhexyl)thio)thiophene-2-carbaldehyde improves lipophilicity, making it suitable for applications in hydrophobic matrices or lipid-based systems . The methyl group in 5-Methylthiophene-2-carboxaldehyde offers minimal steric hindrance, favoring straightforward aldehyde reactivity.

- Molecular Weight Trends :

- Bulky substituents (e.g., 2-ethylhexylthio) significantly increase molecular weight, impacting volatility and diffusion properties.

Q & A

Q. Key Considerations :

Q. Table 1: Representative Reaction Conditions

| Method | Catalyst/Solvent | Temperature | Yield Range |

|---|---|---|---|

| Cu(I)-Catalyzed Oxidation | Diaziridinone, CH₃CN | 60°C | 65–78% |

| Vilsmeier-Haack | POCl₃, DMF | 0–5°C | 50–62% |

Basic: What analytical techniques are required to confirm the structure and purity of this compound?

Answer:

Comprehensive characterization involves:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M⁺] matching theoretical mass (e.g., m/z 166.032 for C₇H₆OS) and fragment ions (e.g., loss of CHO group) .

- Elemental Analysis : Validate C, H, S, and O percentages within ±0.3% of calculated values .

Note : Cross-validate with IR spectroscopy (C=O stretch at ~1680 cm⁻¹) to distinguish aldehydes from ketones .

Advanced: How can solvent and catalyst selection optimize the yield of this compound in oxidation reactions?

Answer:

Optimization requires systematic screening:

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance Cu(I) catalyst activity compared to THF or DCM, reducing side reactions .

- Catalyst Loading : A 5 mol% Cu(I) catalyst achieves >70% yield; higher concentrations risk colloidal copper formation .

- Additives : Molecular sieves (3Å) improve yields by scavenging water, preventing aldehyde hydration to geminal diols .

Q. Table 2: Solvent Impact on Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Acetonitrile | 37.5 | 78 |

| THF | 7.5 | 52 |

| DCM | 8.9 | 48 |

Advanced: How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

Answer:

Discrepancies often arise from:

- Tautomerism : Aldehyde-enol tautomerism in DMSO-d₆ can shift NMR peaks. Use CDCl₃ for measurements to stabilize the aldehyde form .

- Crystallographic Validation : Single-crystal X-ray diffraction (via SHELX refinement) provides definitive structural confirmation, resolving ambiguities in NOESY or COSY data .

- DFT Calculations : Compare experimental IR/NMR with density functional theory (B3LYP/6-311+G(d,p)) to identify conformational effects .

Advanced: What are the environmental and safety protocols for handling this compound?

Answer:

- Protective Measures : Use nitrile gloves, sealed goggles, and fume hoods to prevent skin/eye contact and inhalation .

- Waste Disposal : Collect aldehyde-containing waste in halogen-resistant containers; neutralize with sodium bisulfite before incineration .

- Spill Management : Absorb small spills with vermiculite, and treat large spills with 10% NaOH solution to hydrolyze the aldehyde .

Advanced: How can researchers mitigate impurities during large-scale synthesis of this compound?

Answer:

Common impurities and solutions:

- Over-Oxidation Products : Introduce reaction quenching at 80% conversion (monitored by TLC) to prevent carboxylic acid formation .

- Residual Solvents : Use rotary evaporation under reduced pressure (≤40°C) followed by freeze-drying to remove DMF or acetonitrile .

- Metal Contaminants : Pass crude product through a short silica gel column with EDTA-treated stationary phase to chelate residual Cu(I) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.